オロキシンB

概要

説明

科学的研究の応用

Oroxin B has a wide range of scientific research applications:

作用機序

オロキシンBは、いくつかの分子標的と経路を介してその効果を発揮します。

アポトーシス誘導: this compoundは、マイクロRNA-221をダウンレギュレートすることにより、癌細胞のアポトーシスを誘導し、PTEN/PI3K/AKT経路の不活性化につながります.

類似化合物の比較

This compoundは、オロキシンA、オロキシリンA、クリシン-7-O-グルクロン酸などの他のフラボノイドと比較されます . これらの化合物は、構造と生物活性が似ていますが、this compoundは、強力な抗腫瘍効果と抗骨粗鬆症効果でユニークです . これらの化合物の構造の違いは、それらの異なる生物活性と治療の可能性に寄与しています .

類似化合物:

- オロキシンA

- オロキシリンA

- クリシン-7-O-グルクロン酸

This compoundは、特定の分子標的と経路を持つため、さまざまな分野におけるさらなる研究開発に貴重な化合物です .

生化学分析

Biochemical Properties

Oroxin B interacts with several enzymes and proteins, playing a crucial role in biochemical reactions . It upregulates PTEN and downregulates COX-2, VEGF, PI3K, and p-AKT . These interactions contribute to its significant inhibitory effect on liver cancer cells .

Cellular Effects

Oroxin B influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces early apoptosis in liver cancer cells and malignant lymphoma cells . It also exerts tumor-suppressive ER stress in malignant lymphoma cells .

Molecular Mechanism

Oroxin B exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It positively regulates the PTEN gene and inactivates the PI3K/Akt signaling pathway by down-regulating the expression of microRNA-221 .

Temporal Effects in Laboratory Settings

The effects of Oroxin B change over time in laboratory settings . Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently underexplored .

Dosage Effects in Animal Models

The effects of Oroxin B vary with different dosages in animal models . It has been found to inhibit osteoclast formation and bone resorption function in a dose-dependent manner . Specific information on threshold effects and toxic or adverse effects at high doses is currently underexplored .

Metabolic Pathways

Oroxin B is involved in several metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Specific information on these interactions and effects is currently underexplored .

Transport and Distribution

Information on how Oroxin B is transported and distributed within cells and tissues is currently underexplored .

Subcellular Localization

Information on the subcellular localization of Oroxin B and any effects on its activity or function is currently underexplored .

準備方法

合成経路と反応条件: オロキシンBは、主に植物オロキシルム・インディクムから単離されます。 抽出プロセスには、溶媒抽出、精製、結晶化などのいくつかの手順が含まれます . 植物材料は最初に乾燥して粉末状にされ、その後、エタノールやメタノールなどの溶媒を使用して抽出されます。 次に、抽出物をクロマトグラフィー法で処理して、this compoundを単離します .

工業的生産方法: this compoundの工業的生産には、上記と同様の方法を使用して、オロキシルム・インディクムから大量に抽出する工程が含まれます。 プロセスは、より高い収率と純度を達成するために最適化されており、多くの場合、高度なクロマトグラフィー法と溶媒系が用いられます .

化学反応の分析

反応の種類: オロキシンBは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは酸化されてさまざまな酸化生成物を形成することができ、これらは異なる生物活性を示す可能性があります.

還元: 還元反応は、this compoundの官能基を修飾することができ、生物学的性質を変化させる可能性があります.

置換: this compoundは置換反応を起こすことができ、官能基が他の基に置き換わり、さまざまな活性を有する誘導体が生成されます.

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、それぞれ独自の生物活性を持つ、さまざまな酸化、還元、置換されたthis compound誘導体があります .

科学研究への応用

This compoundは、さまざまな科学研究に応用されています。

類似化合物との比較

生物活性

Oroxin B (OB) is a flavonoid compound derived from the traditional Chinese medicinal herb Oroxylum indicum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article delves into the biological activity of Oroxin B, supported by research findings, data tables, and case studies.

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of Oroxin B, particularly in the context of osteoarthritis (OA). Research indicates that OB can alleviate OA symptoms by modulating inflammatory pathways.

- Chondroprotective Effects : Oroxin B has been shown to reverse the expression levels of anabolic-related proteins (e.g., Aggrecan, Collagen II) and catabolic-related proteins (e.g., MMP3, MMP13) in IL-1β-induced chondrocytes. This indicates its potential in cartilage protection .

- Signaling Pathway Inhibition : OB inhibits the PI3K/AKT/mTOR signaling pathway activated by IL-1β, which is crucial in inflammatory responses .

Table 1: Key Findings on Anti-Inflammatory Activity of Oroxin B

| Study | Model | Key Findings |

|---|---|---|

| IL-1β-induced chondrocytes | Reduced inflammatory markers (iNOS, COX-2, TNF-α) | |

| DMM-induced OA models | Attenuated cartilage degradation; restored anabolic/catabolic protein balance |

2. Anticancer Properties

Oroxin B exhibits significant anticancer effects, particularly against lymphoma and liver cancer.

- Induction of ER Stress : OB selectively induces tumor-suppressive endoplasmic reticulum (ER) stress in malignant lymphoma cells while sparing normal cells. This effect is mediated through the down-regulation of GRP78 and activation of DDIT3 via the MKK3-p38 signaling pathway .

- MicroRNA Modulation : OB down-regulates microRNA-221 (miR-221), which is implicated in liver cancer progression. By inhibiting miR-221, OB promotes apoptosis in hepatoma cells and affects key signaling pathways such as PI3K/Akt .

Table 2: Summary of Anticancer Effects of Oroxin B

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Lymphoma | Induction of ER stress | Inhibited tumor growth in vivo | |

| Liver Cancer | Down-regulation of miR-221 | Induced apoptosis; reduced tumor markers |

3. Antibacterial Activity

Oroxin B also demonstrates antibacterial properties against various pathogens.

The antibacterial effects are attributed to the disruption of bacterial cell walls and membranes, leading to cell lysis. The extract from Oroxylum indicum showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 3: Antibacterial Efficacy of Oroxin B Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.40 mg/mL |

| β-Hemolytic E. coli | 4.67 mg/mL |

| Pseudomonas aeruginosa | 16.35-fold IC50 compared to controls |

4. Case Studies

Several case studies have explored the therapeutic potential of Oroxin B:

- Osteoarthritis Treatment : A study demonstrated that intra-articular injections of OB significantly improved cartilage integrity in animal models of OA, supporting its potential use as a therapeutic agent for joint diseases .

- Lymphoma Therapy : Clinical investigations have shown that patients treated with OB exhibited prolonged survival rates without significant toxicity, indicating its promise as an effective anti-cancer agent .

特性

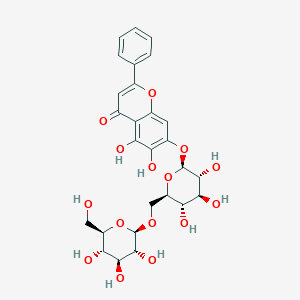

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLVXFWJCKKDW-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312120 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114482-86-9 | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114482-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。